![molecular formula C7H12O2 B2769905 3-Cyclopropylbutanoic acid CAS No. 60129-31-9](/img/structure/B2769905.png)
3-Cyclopropylbutanoic acid
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Overview
Description
3-Cyclopropylbutanoic acid is a biochemical used for proteomics research . Its molecular formula is C7H12O2 and it has a molecular weight of 128.17 .
Synthesis Analysis
The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was determined to be (2S,3S)-2 through its racemic and enantioselective syntheses employing the chelate–enolate Claisen rearrangement as a key step .Molecular Structure Analysis
The molecular structure of 3-Cyclopropylbutanoic acid is represented by the molecular formula C7H12O2 . The average mass is 143.184 Da and the monoisotopic mass is 143.094635 Da .Scientific Research Applications
Plant Growth Regulation
3-Cyclopropylbutanoic acid has been identified as a novel plant growth regulator. This compound was initially isolated from the mushroom Amanita castanopsidis Hongo. Its stereostructure was determined through racemic and enantioselective syntheses employing the chelate-enolate Claisen rearrangement (Morimoto et al., 2002).
Toxicity and Antimicrobial Activity
This compound has also been studied for its toxicity and antimicrobial properties. It is known to be toxic to the fungus Cercospora kikuchii, the arthropod Oncopeltus fasciatus (milkweed bug), and several bacteria species, including Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. Its toxicity to bacteria can be reversed by adding isoleucine to the medium (Drehmel & Chilton, 2002).
Synthesis and Stereochemistry
The synthesis and stereochemistry of 3-Cyclopropylbutanoic acid and its derivatives have been a subject of interest in the field of organic chemistry. One study highlights the stereodivergent synthesis of α,α-disubstituted α-amino acids using Cu/Ir dual catalysis, which is significant for preparing nonproteinogenic α-amino acids bearing two contiguous stereogenic centers (Wei et al., 2018).
Solid-State Structures and Cyclo-β-Peptides
Another research focus is on the solid-state structures of cyclo-β-peptides derived from 3-aminobutanoic acid. These structures are known to adopt tubular formations, which are held together by hydrogen bonds, and are of interest for their chemical and physical properties (Seebach et al., 1997).
Other Applications
The compound has also been studied in various other contexts, such as its role in the synthesis of cyclic derivatives (Esgulian et al., 2017), and in the monitoring of metabolites in human urine (Arrebola et al., 1999).
Mechanism of Action
Target of Action
3-Cyclopropylbutanoic acid is a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo . The primary targets of this compound are yet to be fully identified, but it’s known to have a significant impact on plant growth regulation .
Mode of Action
It’s known that the compound interacts with its targets to regulate plant growth . More research is needed to elucidate the specific interactions between 3-Cyclopropylbutanoic acid and its targets.
Biochemical Pathways
It’s suggested that the compound may be involved in the biosynthesis of essential amino acids
Result of Action
It’s known that the compound has a significant impact on plant growth regulation
properties
IUPAC Name |
3-cyclopropylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAKPKHHOAZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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